REACTION_CXSMILES
|
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:9]1[C:13]2[CH:14]=[CH:15][C:16]([C:18]3[O:22][C:21]([SH:23])=[N:20][N:19]=3)=[CH:17][C:12]=2[O:11][CH2:10]1.C(N(CC)CC)C.[OH-].[Na+]>O.C(O)C>[O:9]1[C:13]2[CH:14]=[CH:15][C:16]([C:18]3[O:22][C:21]([S:23][CH2:1][C:2]4[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=4)=[N:20][N:19]=3)=[CH:17][C:12]=2[O:11][CH2:10]1 |f:3.4|
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=NN=C(O2)S
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room-temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The product was isolated as a solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O1COC2=C1C=CC(=C2)C=2OC(=NN2)SCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |